4-Bromobutan-1-amine

Nucleophilic substitution Alkylation kinetics Leaving group ability

Select 4-Bromobutan-1-amine (free amine or hydrobromide salt) for its bifunctional reactivity: a nucleophilic primary amine paired with an electrophilic primary alkyl bromide. The bromo leaving group delivers faster SN2 kinetics and higher alkylation yields than the chloro analog. The four-carbon chain is tailored for pyrrolidine ring closure—a transformation that fails for the three-carbon analog due to ring strain. For reproducible stoichiometry and long-term stability, procure the hydrobromide salt (non-hygroscopic solid, mp 151–154 °C) rather than the hygroscopic free amine liquid. Validated as a PROTAC linker and dansyl-based pH probe intermediate. Full analytical documentation (NMR, HPLC, GC) ensures batch-to-batch consistency for medicinal chemistry and process scale-up.

Molecular Formula C4H10BrN
Molecular Weight 152.03 g/mol
CAS No. 33977-38-7
Cat. No. B1267872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobutan-1-amine
CAS33977-38-7
Molecular FormulaC4H10BrN
Molecular Weight152.03 g/mol
Structural Identifiers
SMILESC(CCBr)CN
InChIInChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2
InChIKeyMVZBYZAIKPPGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobutan-1-amine (CAS 33977-38-7): A Bifunctional Alkyl Halide-Amine Building Block for Heterocycle Synthesis and Targeted Protein Degradation


4-Bromobutan-1-amine (CAS 33977-38-7) is a primary aliphatic amine bearing a terminal bromo substituent on a four-carbon linear chain [1]. With a molecular weight of 152.03 g/mol and a topological polar surface area of 26 Ų [1], this colorless liquid (or solid hydrobromide salt, CAS 24566-81-2) serves as a bifunctional building block in organic synthesis . Its dual reactivity—featuring both a nucleophilic primary amine and an electrophilic primary alkyl bromide within the same molecule—enables its use in nucleophilic substitution reactions, intramolecular cyclizations to pyrrolidines, and as an alkyl chain-based PROTAC linker for targeted protein degradation [1].

Why Generic Substitution Fails: The Non-Interchangeable Nature of 4-Bromobutan-1-amine Compared to Chloro, Propyl, or Pentyl Analogs


4-Bromobutan-1-amine cannot be simply interchanged with other haloalkylamines due to three interdependent structural features that critically govern reaction outcomes. First, the bromine leaving group exhibits markedly higher reactivity in nucleophilic substitution compared to the chloro analog (4-chlorobutan-1-amine), with relative alkylation rates following the electronegativity order I > Br > Cl > F [1]. Second, the four-carbon chain length confers a specific propensity for five-membered pyrrolidine ring formation upon intramolecular cyclization—a process that fails for the three-carbon analog (3-bromopropan-1-amine) due to ring strain in four-membered azetidines, and proceeds with different kinetics for the five-carbon analog (5-bromopentan-1-amine) which forms six-membered piperidines [2]. Third, the free amine form is a hygroscopic liquid prone to handling difficulties and oxidative degradation, whereas the commercially preferred hydrobromide salt (CAS 24566-81-2) is a stable, non-hygroscopic solid with a melting point of 151–154 °C, enabling precise stoichiometric control and long-term storage at 2–8 °C [3]. Substituting any of these structural parameters alters the kinetic profile, product distribution, or experimental reproducibility.

Product-Specific Quantitative Evidence Guide: 4-Bromobutan-1-amine vs. Key Comparators


Leaving Group Reactivity: Bromo vs. Chloro Analogs in Nucleophilic Substitution

The bromine leaving group in 4-bromobutan-1-amine confers significantly higher reactivity in SN2 reactions compared to the chloro analog (4-chlorobutan-1-amine) [1]. This difference stems from the relative electronegativity and bond strength of the C–Br vs. C–Cl bond, with alkylation rates following the established halide reactivity order: I > Br > Cl > F [2]. In the context of primary amine alkylation, the higher leaving group ability of bromide translates to faster reaction kinetics and greater conversion under milder conditions, reducing side reactions and improving yield consistency.

Nucleophilic substitution Alkylation kinetics Leaving group ability

Intramolecular Cyclization Propensity: Five-Membered Pyrrolidine Formation vs. Three- and Five-Carbon Analogs

4-Bromobutan-1-amine undergoes facile intramolecular cyclization to form pyrrolidine (a five-membered nitrogen heterocycle) upon treatment with base, a reaction that is highly favorable due to minimal ring strain in the five-membered ring [1]. In contrast, the three-carbon analog (3-bromopropan-1-amine) cannot form a stable four-membered azetidine ring under similar conditions due to high ring strain, while the five-carbon analog (5-bromopentan-1-amine) cyclizes to a six-membered piperidine ring with different kinetics and product properties [1][2]. DFT computational studies on substituted 4-bromobutylamines (Brown's system) confirm that cyclization rates are largely governed by strain effects rather than proximity orientation [3]. This establishes 4-bromobutan-1-amine as the optimal precursor for pyrrolidine-based scaffolds.

Heterocycle synthesis Intramolecular cyclization Ring strain Pyrrolidine

Salt Form Stability and Handling: Hydrobromide Salt vs. Free Amine

The hydrobromide salt of 4-bromobutan-1-amine (CAS 24566-81-2) offers quantifiable advantages in stability and handling compared to the free amine (CAS 33977-38-7), which is a hygroscopic liquid prone to decomposition [1]. The hydrobromide salt is a white to off-white solid with a melting point of 151–154 °C, enabling precise weighing and storage at room temperature under inert atmosphere . In contrast, the free amine is reported as a colorless liquid with a boiling point of 175.8±23.0 °C at 760 mmHg and a vapor pressure of 1.1±0.3 mmHg at 25 °C, requiring refrigerated storage (-20 °C) and protection from moisture and light . The salt form's solid state eliminates the volatility and hygroscopicity issues of the free amine, ensuring consistent stoichiometry in multi-step syntheses.

Salt stability Handling properties Long-term storage Reproducibility

PROTAC Linker Application: Defined Four-Carbon Spacer Length for Ternary Complex Formation

4-Bromobutan-1-amine hydrobromide is explicitly validated as a PROTAC (Proteolysis Targeting Chimera) linker, providing a defined four-carbon alkyl spacer between the E3 ligase ligand and the target protein ligand . The bromo substituent serves as a leaving group for conjugation to one ligand, while the amine terminus provides an orthogonal attachment point for the second ligand [1]. This length is distinct from other alkyl-based PROTAC linkers such as Boc-NH-C4-Br, which requires additional deprotection steps, and from longer or shorter bromoalkylamines (e.g., 3-bromopropan-1-amine or 5-bromopentan-1-amine) that yield different spatial geometries and degradation efficiencies . The compound is offered at 95–96% purity with full analytical characterization (NMR, HPLC, GC), meeting the rigorous specifications required for PROTAC development .

PROTAC Targeted protein degradation Linker chemistry Medicinal chemistry

Best Research and Industrial Application Scenarios for 4-Bromobutan-1-amine


Synthesis of Pyrrolidine-Containing Pharmaceutical Intermediates

Researchers and process chemists should prioritize 4-bromobutan-1-amine hydrobromide when constructing pyrrolidine scaffolds, a privileged heterocycle found in numerous FDA-approved drugs (e.g., nicotine analogs, antipsychotics, and antiviral agents). The compound's four-carbon chain length is specifically tailored for five-membered ring closure under mild basic conditions, a reaction that fails for the three-carbon analog (3-bromopropan-1-amine) due to ring strain [1]. The hydrobromide salt form ensures accurate stoichiometry and simplifies workup compared to the free amine, which is a hygroscopic liquid requiring specialized handling . This scenario is supported by classic literature from Brown and van Gulick (1955) demonstrating the preparation and cyclization of 4-bromobutylamines to pyrrolidines, as well as modern DFT calculations confirming the favorable energetics of five-membered ring closure [1][2].

PROTAC Linker in Targeted Protein Degradation Programs

In medicinal chemistry and chemical biology, 4-bromobutan-1-amine hydrobromide is a validated alkyl chain-based PROTAC linker that provides a defined four-carbon spacer between the E3 ubiquitin ligase ligand and the target protein ligand . The bromo and amine functionalities offer orthogonal conjugation handles: the bromide undergoes SN2 displacement with nucleophiles on one ligand, while the primary amine can be directly coupled to the second ligand without the need for deprotection steps required for Boc-protected analogs (e.g., Boc-NH-C4-Br) . The compound's high purity (≥96%) and availability with full analytical documentation (NMR, HPLC, GC) from reputable vendors ensure compliance with the stringent quality requirements of PROTAC development . Procurement of this specific linker accelerates the synthesis of PROTAC libraries and structure-activity relationship (SAR) studies.

Fluorescent Probe Development for Acidic pH Sensing

Analytical chemists and cell biologists developing pH-sensitive probes can utilize 4-bromobutan-1-amine hydrobromide as a key intermediate for conjugating fluorophores. A demonstrated application is the one-step synthesis of the dansyl-based fluorescent probe Bu-Dns via reaction with dansyl chloride [3]. The resulting probe exhibits selective and sensitive fluorescence response to H+ in acidic media over two pH units (~4–2), with complete fluorescence quenching at pH < 2 and yellow emission at pH > 4 [3]. The probe's performance is unaffected by common metal ions, enabling reliable intracellular pH monitoring in acidic compartments (e.g., lysosomes, endosomes). This validated application underscores the compound's utility in constructing functional molecular sensors.

Alkylating Agent in Heterocycle and Amine Derivative Synthesis

4-Bromobutan-1-amine (or its hydrobromide salt) serves as a versatile alkylating agent in the synthesis of substituted amines, quaternary ammonium compounds, and heterocycles [4]. The bromine leaving group offers higher reactivity than the chloro analog (4-chlorobutan-1-amine), enabling faster reaction kinetics and improved yields in alkylation steps [5]. This reactivity is particularly valuable in the preparation of specialty chemicals, agrochemical intermediates, and functionalized polymers. The compound's bifunctional nature allows sequential derivatization: the amine can be protected or functionalized first, followed by bromide displacement, or vice versa, providing strategic flexibility in multi-step synthetic routes.

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